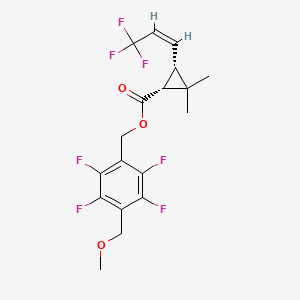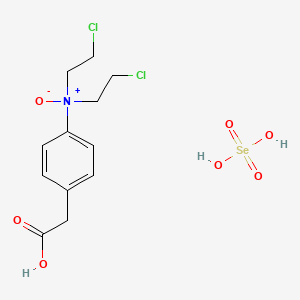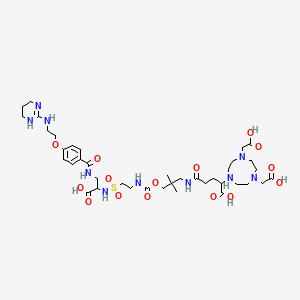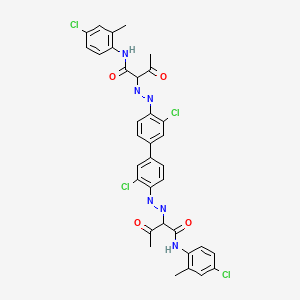
1-(Diphenylcarbamoyl)-4-(2-hydroxy-3-piperidinopropyl)piperazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Diphenylcarbamoyl)-4-(2-hydroxy-3-piperidinopropyl)piperazine dihydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diphenylcarbamoyl)-4-(2-hydroxy-3-piperidinopropyl)piperazine dihydrochloride typically involves multiple steps, including the formation of the piperazine ring, introduction of the diphenylcarbamoyl group, and the addition of the hydroxy-piperidinopropyl moiety. Common reagents used in these reactions include piperazine, diphenylcarbamoyl chloride, and various protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(Diphenylcarbamoyl)-4-(2-hydroxy-3-piperidinopropyl)piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the diphenylcarbamoyl group or to modify the piperazine ring.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure selective and efficient reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while nucleophilic substitution could introduce various alkyl or aryl groups to the piperazine ring.
Aplicaciones Científicas De Investigación
1-(Diphenylcarbamoyl)-4-(2-hydroxy-3-piperidinopropyl)piperazine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(Diphenylcarbamoyl)-4-(2-hydroxy-3-piperidinopropyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various pharmacological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(Diphenylcarbamoyl)piperazine: Lacks the hydroxy-piperidinopropyl moiety.
4-(2-Hydroxy-3-piperidinopropyl)piperazine: Lacks the diphenylcarbamoyl group.
1-(Carbamoyl)-4-(2-hydroxy-3-piperidinopropyl)piperazine: Contains a simpler carbamoyl group instead of the diphenylcarbamoyl group.
Uniqueness
1-(Diphenylcarbamoyl)-4-(2-hydroxy-3-piperidinopropyl)piperazine dihydrochloride is unique due to the presence of both the diphenylcarbamoyl and hydroxy-piperidinopropyl groups, which can confer distinct chemical and pharmacological properties compared to similar compounds.
Propiedades
Número CAS |
109376-98-9 |
|---|---|
Fórmula molecular |
C25H36Cl2N4O2 |
Peso molecular |
495.5 g/mol |
Nombre IUPAC |
4-(2-hydroxy-3-piperidin-1-ylpropyl)-N,N-diphenylpiperazine-1-carboxamide;dihydrochloride |
InChI |
InChI=1S/C25H34N4O2.2ClH/c30-24(20-26-14-8-3-9-15-26)21-27-16-18-28(19-17-27)25(31)29(22-10-4-1-5-11-22)23-12-6-2-7-13-23;;/h1-2,4-7,10-13,24,30H,3,8-9,14-21H2;2*1H |
Clave InChI |
QNKJDINDFGRVKW-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CC(CN2CCN(CC2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


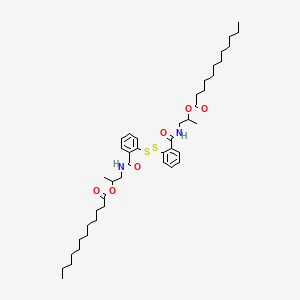

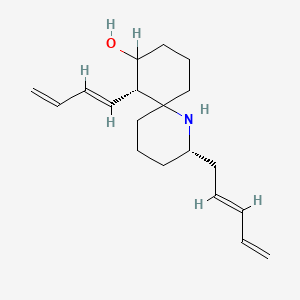
![[(3S,3aR,6S,6aS)-3-[4-(4-methoxyphenyl)butylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12784274.png)

